L-Leucine-d10
L-Leucine-d10
L-Leucine-d10 is intended for use as an internal standard for the quantification of L-leucine by GC- or LC-MS. L-Leucine is an essential amino acid. It increases basal insulin secretion and decreases glucose-induced insulin release in INS-1E rat insulinoma cells when used at concentrations of 1, 5, and 10 mM. L-Leucine (1, 5, and 10 mM) decreases triglyceride levels and increases cholesterol accumulation in INS-1E cells. It stimulates skeletal muscle protein synthesis in exercised rats, as well as in food-deprived rats in an mTOR-dependent manner. Formulations containing L-leucine have been used as dietary supplements.
Brand Name:
Vulcanchem
CAS No.:
106972-44-5
VCID:
VC20750579
InChI:
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,3D2,4D,5D
SMILES:
CC(C)CC(C(=O)O)N
Molecular Formula:
C6H13NO2
Molecular Weight:
141.23 g/mol
L-Leucine-d10
CAS No.: 106972-44-5
Cat. No.: VC20750579
Molecular Formula: C6H13NO2
Molecular Weight: 141.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | L-Leucine-d10 is intended for use as an internal standard for the quantification of L-leucine by GC- or LC-MS. L-Leucine is an essential amino acid. It increases basal insulin secretion and decreases glucose-induced insulin release in INS-1E rat insulinoma cells when used at concentrations of 1, 5, and 10 mM. L-Leucine (1, 5, and 10 mM) decreases triglyceride levels and increases cholesterol accumulation in INS-1E cells. It stimulates skeletal muscle protein synthesis in exercised rats, as well as in food-deprived rats in an mTOR-dependent manner. Formulations containing L-leucine have been used as dietary supplements. |
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CAS No. | 106972-44-5 |
Molecular Formula | C6H13NO2 |
Molecular Weight | 141.23 g/mol |
IUPAC Name | (2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid |
Standard InChI | InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,3D2,4D,5D |
Standard InChI Key | ROHFNLRQFUQHCH-ZWFPVXGPSA-N |
Isomeric SMILES | [2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N |
SMILES | CC(C)CC(C(=O)O)N |
Canonical SMILES | CC(C)CC(C(=O)O)N |
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